![molecular formula C10H8O2 B142005 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene CAS No. 133992-43-5](/img/structure/B142005.png)
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene, also known as DTD or Dodecatriene, is a complex organic compound that has been the subject of extensive scientific research. This compound is a cyclic ether with a unique structure that has attracted the attention of chemists and biochemists alike. In
Wirkmechanismus
The mechanism of action of 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene is not well understood, but it is believed to be due to its unique structure and chemical properties. 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene has been shown to interact with a variety of biological molecules, including proteins and nucleic acids. It is thought that 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene may act as a modulator of protein-protein interactions, which could have implications for the treatment of diseases such as cancer.
Biochemische Und Physiologische Effekte
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene can inhibit the growth of cancer cells, and may also have anti-inflammatory properties. However, the exact mechanisms by which 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene exerts these effects are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene has several advantages as a research tool, including its unique structure and potential applications in organic electronics. However, there are also limitations to its use in lab experiments. 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene is a relatively complex compound, and its synthesis can be challenging. Additionally, its interactions with biological molecules are not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research related to 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene. One area of interest is in the development of new synthetic methods for 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene and its derivatives. Another area of research is in the elucidation of the mechanism of action of 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene, which could have implications for the development of new drugs and therapies. Finally, there is potential for the use of 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene in the development of new organic electronic devices, which could have significant implications for the field of electronics.
Synthesemethoden
The synthesis of 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene is a complex process that involves several steps. The most common method of synthesizing 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene is through the Diels-Alder reaction between 1,3-cyclohexadiene and 2,3-dimethyl-1,3-butadiene. This reaction yields a mixture of isomers, which can be separated and purified using various chromatographic techniques. Other methods of synthesis include the use of Grignard reagents and the Wittig reaction.
Wissenschaftliche Forschungsanwendungen
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene has been the subject of extensive scientific research due to its unique structure and potential applications. One of the most promising areas of research is in the field of organic electronics. 2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene has been shown to have excellent charge transport properties, making it a potential candidate for use in electronic devices such as solar cells and transistors.
Eigenschaften
CAS-Nummer |
133992-43-5 |
|---|---|
Produktname |
2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene |
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene |
InChI |
InChI=1S/C10H8O2/c1-2-8-10-7(4-5-11-8)6-12-9(10)3-1/h1-3,6H,4-5H2 |
InChI-Schlüssel |
MTVBHMKBDVSIKM-UHFFFAOYSA-N |
SMILES |
C1COC2=CC=CC3=C2C1=CO3 |
Kanonische SMILES |
C1COC2=CC=CC3=C2C1=CO3 |
Synonyme |
Furo[4,3,2-de][1]benzopyran, 3,4-dihydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



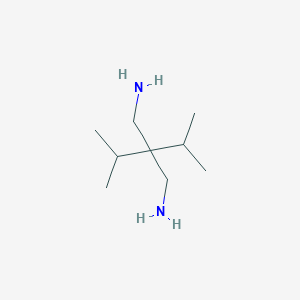
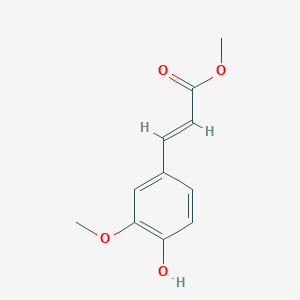
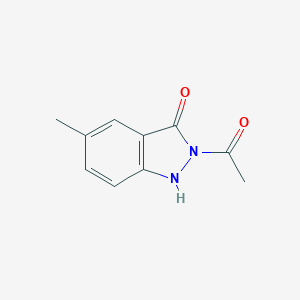
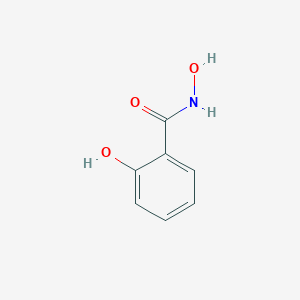
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)
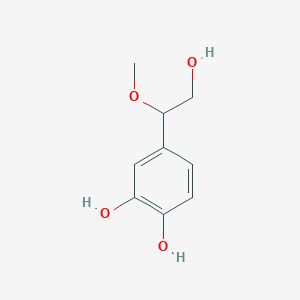
![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)
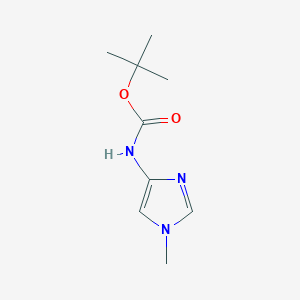
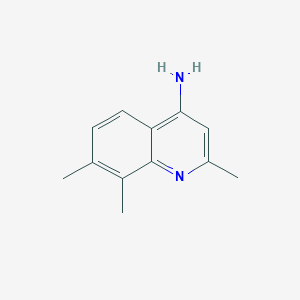
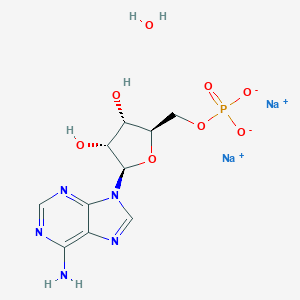
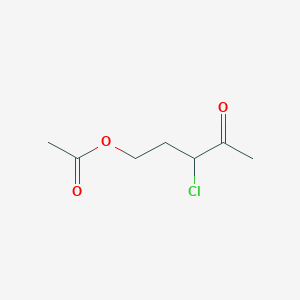
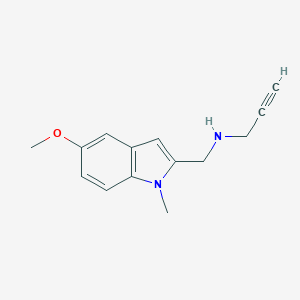
![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)
![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)